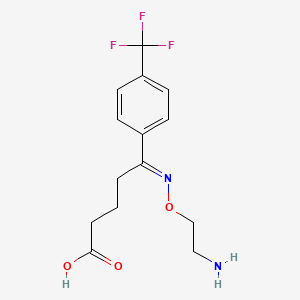

Fluvoxamine Acid

Übersicht

Beschreibung

Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor . It is primarily used to treat major depressive disorder and obsessive–compulsive disorder (OCD), but is also used to treat anxiety disorders . Fluvoxamine is a member of (trifluoromethyl)benzenes .

Synthesis Analysis

Fluvoxamine was synthesized from 4-trifluoromethylbenzonitrile by the steps of Grignard reaction, hydrolysis, and oximation .

Molecular Structure Analysis

The molecular structure of Fluvoxamine Acid can be found in various databases such as ChemSpider . The chemical formula of Fluvoxamine Acid is C14H17F3N2O3 .

Chemical Reactions Analysis

Fluvoxamine inhibits oxidative drug metabolizing enzymes (particularly CYP1A2, and less potently and much less potently CYP3A4 and CYP2D6, respectively) and has the potential for clinically significant drug interactions . Fluvoxamine blocks platelet serotonin uptake through the sodium-dependent serotonin transporter (SERT) .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fluvoxamine Acid can be found in various databases such as ChemSpider .

Wissenschaftliche Forschungsanwendungen

Methods of Application

A retrospective study was conducted on adult outpatients with symptomatic COVID-19 disease of early onset (<5 days). Patients with disease duration ≥5 days, dyspnea, hypoxemia with oxygen saturation <94% in room air, and pregnancy were excluded .

Results

The study included 103 patients, with a median age of 47 years. After introducing fluvoxamine, only two patients in the fluvoxamine arm (3.8%) had clinical deterioration compared to eight patients in the standard of care group (16%). Fluvoxamine was independently associated with a lower risk of clinical deterioration (adjusted odds ratio 0.12; 95% CI 0.02–0.70, p < 0.02) .

Methods of Application: The drug’s efficacy was evaluated through a double-blind, placebo-controlled, randomized study focusing on its mechanism of action, particularly its agonism at the sigma-1 receptor (S1R), which controls inflammation .

Results: The study demonstrated that fluvoxamine could prevent clinical deterioration in patients with mild COVID-19, suggesting a broader application in inflammatory conditions beyond its psychopharmacological use .

Methods of Application: The application involves administering fluvoxamine to patients with early SARS-CoV-2 infection to modulate the immune response and prevent the progression of the disease .

Methods of Application: Fluvoxamine’s agonism at the sigma-1 receptor (S1R) is utilized to enhance NGF-induced neurite outgrowth, which is a critical process in neuronal development and regeneration .

Results: The application of fluvoxamine in this context suggests a potential role in promoting neural repair and could be significant in the treatment of neurodegenerative diseases .

Methods of Application: The HPLC method allows for the simultaneous determination of fluvoxamine and its metabolites in biological samples, providing insights into the drug’s absorption, distribution, metabolism, and excretion .

Results: This application is crucial for optimizing dosing regimens and improving therapeutic outcomes for patients taking fluvoxamine .

Methods of Application: The drug’s impact on cytokine production is studied through its modulation of sigma-1 receptors, which play a role in controlling inflammation and immune responses .

Results: The potential of fluvoxamine to dampen cytokine storm suggests its use in immunopharmacological interventions for inflammatory diseases .

Application in Neuroprotective Therapies

Methods of Application

The application involves preclinical studies where fluvoxamine is administered to animal models of neurodegeneration. Researchers observe the drug’s effect on neuroinflammatory markers and neurodegenerative pathways .

Results: The studies suggest that fluvoxamine may help reduce neuroinflammation and slow the progression of neurodegenerative diseases, although more research is needed to confirm these findings .

Application in Psychiatric Disorders

Methods of Application

Clinical trials are conducted to assess the efficacy of fluvoxamine in various psychiatric disorders. These trials involve the administration of the drug to patients and monitoring their symptoms over time .

Results: Fluvoxamine has shown promise in reducing symptoms of OCD and may have potential benefits for other psychiatric disorders, but further studies are required to fully understand its efficacy in these areas .

Application in Inflammatory Disorders

Methods of Application: The drug is tested in preclinical and clinical settings for its ability to reduce inflammatory markers and improve clinical outcomes in patients with inflammatory disorders .

Results: Preliminary results indicate that fluvoxamine may have therapeutic potential in treating inflammatory conditions, but more comprehensive studies are needed to validate these findings .

Eigenschaften

IUPAC Name |

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZEDQDELAFQK-XDHOZWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155254 | |

| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvoxamine Acid | |

CAS RN |

88699-91-6, 84692-89-7 | |

| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88699-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvoxamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | fluvoxamino acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)